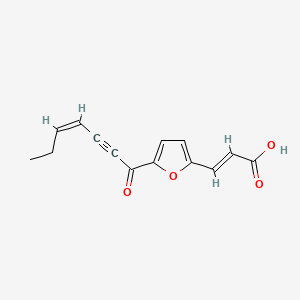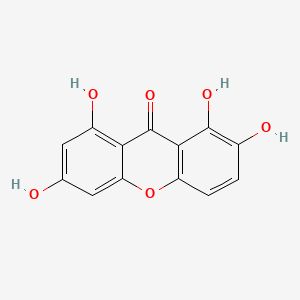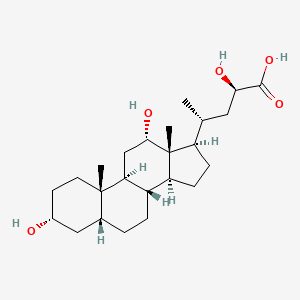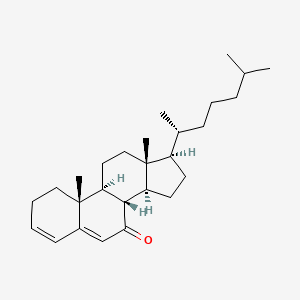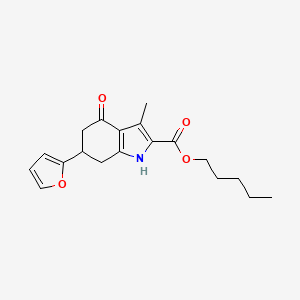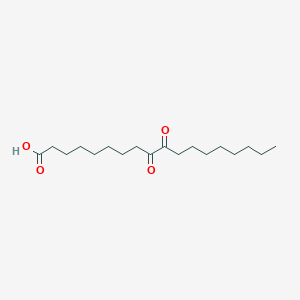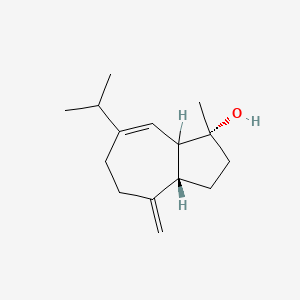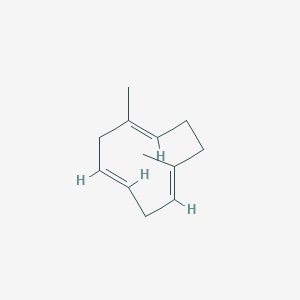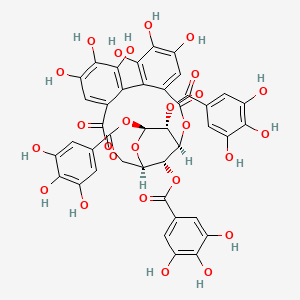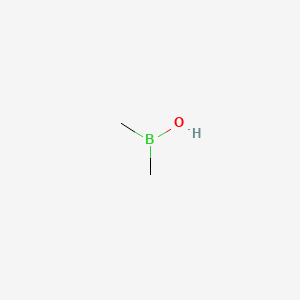![molecular formula C10H22NO3P B1232361 [(2R)-3-amino-2-hydroxypropyl]-(cyclohexylmethyl)phosphinic acid CAS No. 159934-01-7](/img/structure/B1232361.png)
[(2R)-3-amino-2-hydroxypropyl]-(cyclohexylmethyl)phosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(®-3-Amino-2-hydroxy-propyl)-cyclohexylmethyl-phosphinic acid: is a chiral compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a hydroxyl group, and a phosphinic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (®-3-Amino-2-hydroxy-propyl)-cyclohexylmethyl-phosphinic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexylmethyl phosphinic acid and ®-3-amino-2-hydroxypropyl derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (®-3-Amino-2-hydroxy-propyl)-cyclohexylmethyl-phosphinic acid may involve large-scale reactors, continuous flow processes, and advanced purification methods to ensure high yield and purity. The use of automated systems and quality control measures is essential to maintain consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
(®-3-Amino-2-hydroxy-propyl)-cyclohexylmethyl-phosphinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds with different substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Various halides and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (®-3-Amino-2-hydroxy-propyl)-cyclohexylmethyl-phosphinic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its chiral nature makes it valuable for investigating stereospecific processes in biological systems.
Medicine
In medicine, (®-3-Amino-2-hydroxy-propyl)-cyclohexylmethyl-phosphinic acid has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed for the development of new drugs for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties. Its versatility makes it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (®-3-Amino-2-hydroxy-propyl)-cyclohexylmethyl-phosphinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
®-3-Amino-3-phenylpropionic acid: This compound shares a similar amino and hydroxyl group structure but differs in the presence of a phenyl group instead of a cyclohexylmethyl group.
®-α-Lipoic acid: This compound has a similar chiral center and functional groups but features a different overall structure and properties.
Uniqueness
(®-3-Amino-2-hydroxy-propyl)-cyclohexylmethyl-phosphinic acid is unique due to its specific combination of functional groups and chiral center. This uniqueness allows it to participate in a wide range of chemical reactions and applications that may not be possible with other similar compounds.
Propiedades
Número CAS |
159934-01-7 |
|---|---|
Fórmula molecular |
C10H22NO3P |
Peso molecular |
235.26 g/mol |
Nombre IUPAC |
[(2R)-3-amino-2-hydroxypropyl]-(cyclohexylmethyl)phosphinic acid |
InChI |
InChI=1S/C10H22NO3P/c11-6-10(12)8-15(13,14)7-9-4-2-1-3-5-9/h9-10,12H,1-8,11H2,(H,13,14)/t10-/m1/s1 |
Clave InChI |
SAPDSGPBMRLHFV-SNVBAGLBSA-N |
SMILES |
C1CCC(CC1)CP(=O)(CC(CN)O)O |
SMILES isomérico |
C1CCC(CC1)CP(=O)(C[C@@H](CN)O)O |
SMILES canónico |
C1CCC(CC1)CP(=O)(CC(CN)O)O |
Sinónimos |
3-amino-2-hydroxypropyl-cyclohexylmethyl-phosphinic acid 3-amino-2-hydroxypropylcyclohexylmethylphosphinic acid CGP 51176 CGP-51176 CGP51176 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


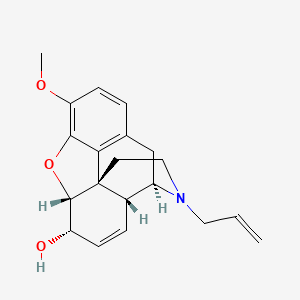


![N-phenylbicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B1232283.png)
